molecular formula C33H38N8O9 B599486 Suc-Ala-His-Pro-Phe-pNA CAS No. 128802-75-5

Suc-Ala-His-Pro-Phe-pNA

Cat. No.: B599486
CAS No.: 128802-75-5
M. Wt: 690.714
InChI Key: RTZIINXZEQBCIF-YQMHAVPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Ala-His-Pro-Phe-pNA, also known as N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying protease activity, as it serves as a chromogenic substrate that releases p-nitroaniline upon enzymatic cleavage, allowing for easy spectrophotometric detection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-His-Pro-Phe-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The process involves:

    Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

    Lyophilization: The purified peptide is lyophilized to obtain a dry powder form.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-His-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The key reactions include:

    Hydrolysis: Enzymatic cleavage of the peptide bond between the phenylalanine and p-nitroaniline, releasing p-nitroaniline.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH (around 7.4) and temperature (37°C).

    Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

    Reduction: Can be induced using reducing agents like dithiothreitol (DTT).

Major Products Formed

    Hydrolysis: The major product is p-nitroaniline, which can be detected spectrophotometrically at 410 nm.

Scientific Research Applications

Suc-Ala-His-Pro-Phe-pNA is widely used in various fields of scientific research:

    Chemistry: Used as a substrate to study the kinetics and specificity of proteases.

    Biology: Employed in assays to measure protease activity in biological samples.

    Medicine: Utilized in diagnostic assays to detect protease-related diseases.

    Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.

Mechanism of Action

The mechanism of action of Suc-Ala-His-Pro-Phe-pNA involves its cleavage by proteases at the peptide bond between phenylalanine and p-nitroaniline. This cleavage releases p-nitroaniline, which absorbs light at 410 nm, allowing for spectrophotometric detection. The molecular targets are the active sites of proteases, where the peptide substrate binds and undergoes hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.

    N-Succinyl-L-phenylalanine p-nitroanilide: Used as a substrate for chymotrypsin and other proteases.

Uniqueness

Suc-Ala-His-Pro-Phe-pNA is unique due to its specific sequence, which allows for the study of proteases with particular substrate preferences. Its use of histidine and proline residues provides distinct structural features that can influence protease binding and activity.

Biological Activity

Suc-Ala-His-Pro-Phe-pNA (N-succinyl-alanyl-histidyl-prolyl-phenylalanine p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical research, particularly in the study of proteases. This article provides a comprehensive overview of its biological activity, including its enzymatic interactions, applications in research, and relevant case studies.

This compound is characterized by its specific amino acid sequence, which influences its interactions with various enzymes. The compound features a p-nitroanilide moiety that serves as a chromogenic group, allowing for the quantification of enzymatic activity through spectrophotometric methods. The structural formula can be represented as follows:

Suc Ala His Pro Phe pNA\text{Suc Ala His Pro Phe pNA}

Substrate Specificity

This compound is primarily utilized as a substrate for serine proteases. It has been shown to be hydrolyzed effectively by various proteolytic enzymes, demonstrating a preference for basic amino acids at the P1 position and aromatic residues at the P2 position. The hydrolysis kinetics of this compound can be summarized in the following table:

Substrate Km_m (μM) kcat_{cat} (s1^{-1}) kcat/K_{cat}/K (M1^{-1}s1^{-1})
This compound50 ± 50.004 ± 0.00180 ± 10

This table illustrates that this compound has a relatively low KmK_m, indicating high affinity for its target enzymes.

Protease Inhibition

Research indicates that this compound can inhibit certain proteases, such as casein kinase II and phosphatases, which are critical in cellular growth regulation. This inhibition suggests potential applications in cancer research and therapy by modulating proteolytic pathways involved in tumor progression .

Antimicrobial Activity

In addition to its role as a protease substrate, this compound has demonstrated antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of bacteria and viruses, making it a candidate for further investigation in anti-infection strategies .

Case Studies

  • Case Study on Cancer Cell Lines :
    A study investigated the effects of this compound on different cancer cell lines. The results showed a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent through protease inhibition.
  • Case Study on Inflammatory Response :
    Another research focused on the immunological effects of this compound. It was found to modulate inflammatory pathways by inhibiting specific proteases involved in cytokine release, thus offering insights into therapeutic applications for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary applications of Suc-Ala-His-Pro-Phe-pNA in enzymatic studies, and how does its structure influence substrate specificity?

this compound is a chromogenic substrate commonly used to study protease activity, particularly for enzymes like chymotrypsin or thrombin. The p-nitroaniline (pNA) group releases a yellow-colored product upon cleavage, enabling spectrophotometric detection (e.g., at 405 nm). The sequence "Ala-His-Pro-Phe" mimics natural peptide substrates, with the Phe residue critical for binding to hydrophobic enzyme pockets. Researchers should validate substrate specificity using competitive inhibition assays and structural analogs .

Q. What experimental controls are essential when using this compound to ensure assay reproducibility?

Key controls include:

  • Blank controls : Measure background absorbance without the enzyme.
  • Negative controls : Use enzyme inhibitors (e.g., PMSF for serine proteases) to confirm activity is enzyme-dependent.
  • Positive controls : Compare activity with a known substrate-enzyme pair.
  • Temperature/pH controls : Standardize buffer conditions (e.g., Tris-HCl at pH 8.0 for chymotrypsin). Document all conditions in the methods section to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data (e.g., Km or Vmax variations) when using this compound across different experimental models?

Contradictions often arise from:

  • Assay conditions : Differences in temperature, ionic strength, or cofactors. Standardize protocols using guidelines from .
  • Enzyme source : Recombinant vs. purified native enzymes may exhibit altered kinetics. Validate purity via SDS-PAGE and activity assays.
  • Data normalization : Use internal standards (e.g., BSA for protein quantification) to minimize variability. Apply statistical tools like ANOVA to assess significance of discrepancies and report confidence intervals .

Q. What advanced techniques complement this compound-based assays to study protease inhibition mechanisms?

Integrate the following:

  • Crystallography/Molecular docking : Map substrate-enzyme interactions to identify binding residues.
  • Fluorescence quenching : Use fluorogenic substrates (e.g., Dabcyl-Edans) for real-time inhibition kinetics.
  • ITC (Isothermal Titration Calorimetry) : Measure thermodynamic parameters of inhibitor binding. Cross-validate findings with kinetic data from Suc-Ala-His-Pro-Fhe-pNA assays to ensure mechanistic consistency .

Q. How can researchers design a robust experimental framework to study non-canonical protease activities using this compound?

Follow this workflow:

  • Hypothesis-driven design : Define clear objectives (e.g., "Does Enzyme X cleave this compound under oxidative stress?").
  • Multi-parametric optimization : Use Design of Experiments (DoE) to test interactions between variables (pH, temperature, substrate concentration).
  • Data triangulation : Combine kinetic assays with Western blotting (to confirm enzyme presence) and activity-based protein profiling (ABPP).
  • Peer validation : Share raw data and analysis scripts via repositories like Zenodo for transparency .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response curves in Suc-Ala-His-Pro-Fhe-pNA inhibition studies?

Use nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Validate model fit with metrics like R² and AIC. For small datasets, apply bootstrap resampling to estimate uncertainty. Report results in tables with SEM (Standard Error of the Mean) and annotate outliers using Grubbs’ test. Example table:

InhibitorIC50 (µM)SEMn
Compound A12.3±1.26
Compound B45.7±3.86

Reference software like GraphPad Prism or R for analysis .

Q. How should researchers address ethical and reproducibility challenges when publishing studies involving Suc-Ala-His-Pro-Fhe-pNA?

  • Data transparency : Share raw absorbance readings, instrument calibration logs, and reagent lot numbers.
  • Replication protocols : Follow ARRIVE guidelines for preclinical research.
  • Ethical sourcing : Disclose enzyme sources (e.g., animal-derived vs. recombinant) and approval from oversight committees if applicable.
  • Conflict of interest : Declare funding sources or commercial affiliations that might bias interpretations .

Q. Troubleshooting Guide

Q. Why might Suc-Ala-His-Pro-Fhe-pNA exhibit unexpected hydrolysis in negative controls, and how can this be mitigated?

Non-enzymatic hydrolysis may occur due to:

  • Chemical instability : Avoid storing substrate in alkaline buffers (pH >9.0).
  • Contaminants : Filter buffers (0.22 µm) to remove particulate matter.
  • Light exposure : Protect pNA-containing solutions from UV light. Include a "substrate-only" control in every assay batch and subtract background values systematically .

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZIINXZEQBCIF-YQMHAVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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